molecular formula C7H7N3O3 B2553954 (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 2490344-74-4

(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid

Cat. No.: B2553954
CAS No.: 2490344-74-4
M. Wt: 181.151
InChI Key: WGJBVVVBUCXOIW-YFKPBYRVSA-N
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Description

(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce fully hydrogenated pyrazolo[4,3-c]pyridine derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different substituents on the pyrazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest. Researchers investigate its potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials that require specific performance characteristics.

Mechanism of Action

The mechanism of action of (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to the desired biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyridinecarboxylic acids: Compounds with a pyridine ring and carboxylic acid group, such as nicotinic acid.

    Imidazopyridines: Compounds that combine imidazole and pyridine rings.

Uniqueness

(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid is unique due to its specific ring structure and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.

Properties

IUPAC Name

(6S)-4-oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6-3-2-8-10-4(3)1-5(9-6)7(12)13/h2,5H,1H2,(H,8,10)(H,9,11)(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJBVVVBUCXOIW-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=C1NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)C2=C1NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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